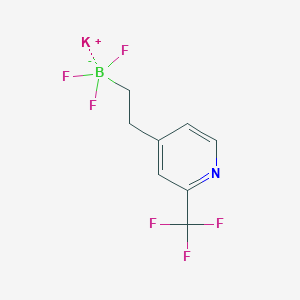
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction conditions generally include:
Reagents: Boronic acid, potassium bifluoride
Solvent: Typically an organic solvent like tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidative reactions, particularly in the presence of strong oxidizing agents.
Substitution: It is commonly used in substitution reactions, especially in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Substitution: The products typically include new carbon-carbon bonds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate primarily involves its role as a coupling partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming a new carbon-carbon bond . The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the transmetalation and reductive elimination steps.
Organic Substrates: Participate in the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro(trifluoromethyl)borate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridin-4-yltrifluoroborate
Comparison: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate stands out due to its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group. This structural feature imparts distinct reactivity and stability compared to other trifluoroborates. Additionally, its compatibility with a wide range of reaction conditions makes it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C8H7BF6KN |
|---|---|
Molekulargewicht |
281.05 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-[2-(trifluoromethyl)pyridin-4-yl]ethyl]boranuide |
InChI |
InChI=1S/C8H7BF6N.K/c10-8(11,12)7-5-6(2-4-16-7)1-3-9(13,14)15;/h2,4-5H,1,3H2;/q-1;+1 |
InChI-Schlüssel |
JOCZSCFSMLTUJP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC1=CC(=NC=C1)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


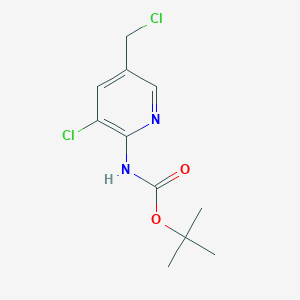
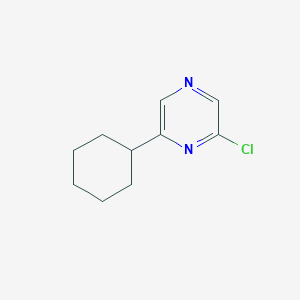
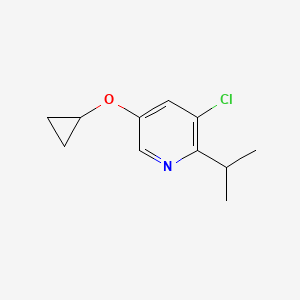
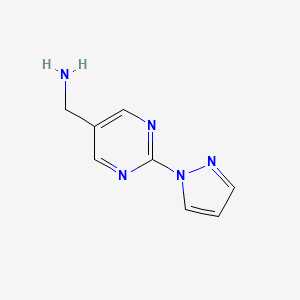
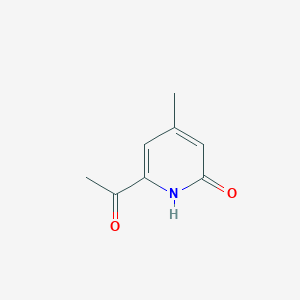

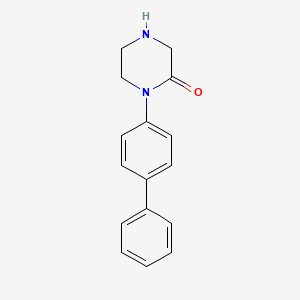

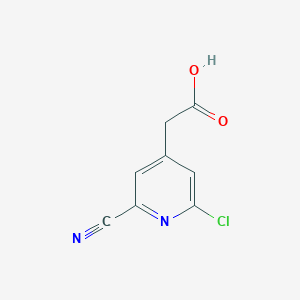
![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
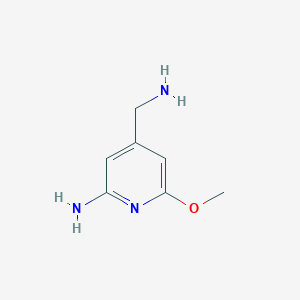

![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)

